molecular formula C9H6BrNO B1278727 2-Bromobenzoylacetonitrile CAS No. 53882-80-7

2-Bromobenzoylacetonitrile

Cat. No. B1278727
CAS RN: 53882-80-7
M. Wt: 224.05 g/mol
InChI Key: KETIGQNBJUHYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds derived from 2-bromobenzoylacetonitrile involves several innovative methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which uses a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another study presents a facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the versatility of halodeboronation of aryl boronic acids . Additionally, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans from related bromoaryl acetonitriles has been reported, highlighting the efficiency of copper-catalyzed intramolecular O-arylation .

Molecular Structure Analysis

The molecular structure of 2-bromobenzoylacetonitrile and its derivatives is crucial for their reactivity and the formation of target compounds. The cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides via palladium-catalyzed carbonylation reaction is an example of how the molecular structure influences the synthesis pathway and the yield of the desired products .

Chemical Reactions Analysis

2-Bromobenzoylacetonitrile and its analogs participate in various chemical reactions. For example, the synthesis of spirobenzolactones and spirobenzolactams from 2-bromobenzoic acids demonstrates the use of these compounds in free radical reactions for heterocycle synthesis . The BF3·OEt2-mediated [1,2]-aryl shift in the synthesis of functionalized α-arylnitriles from substituted deoxybenzoin also exemplifies the diverse chemical reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromobenzoylacetonitrile derivatives are influenced by their molecular structure and the substituents present. The reaction of o-bromomethylphenylacetonitrile with anthranilic acids, leading to various products depending on the temperature and substituents, is a case study that highlights the importance of these properties in determining the outcome of chemical reactions . The preparation of N1-Phenylacetamidine 4-bromobenzoate using 2,2,2-trichloroethyl acetimidate hydrochloride further illustrates the role of reaction conditions in achieving the desired chemical transformations . Lastly, the synthesis of 5-bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat demonstrates the practical applications of these compounds in industrial settings .

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

A notable application of 2-Bromobenzoylacetonitrile derivatives, such as bromoxynil, involves herbicide resistance. Transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil, a herbicide used for weed control in crops. This resistance was achieved by introducing a gene from Klebsiella ozaenae, enabling plants to metabolize bromoxynil into a less harmful compound (Stalker, Mcbride, & Malyj, 1988).

Biotransformation in Different Anaerobic Conditions

Bromoxynil undergoes biotransformation under various anaerobic conditions. Research indicates that bromoxynil and its aerobic transformation product are degraded under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. This study highlights the environmental fate of bromoxynil and related compounds (Knight, Berman, & Häggblom, 2003).

Synthesis of Organic Compounds

The synthesis of complex organic molecules, such as 3-phenoxy-1,3-dihydro-1-isobenzofuranones, has been achieved using 2-bromobenzaldehyde (a related compound) in reactions involving carbon monoxide. This method showcases the chemical versatility of bromobenzene derivatives in organic synthesis (Cho, Baek, & Shim, 1999).

Generation of 2-Cyanobenzoic Acids

In another application, bromobenzoic acids reacted with arylacetonitriles to predominantly yield 2-cyanobenzoic acids. This reaction, thought to proceed through a benzyne-3-carboxylate intermediate, underscores the potential of bromobenzene derivatives in facilitating novel chemical pathways (Wang, Maguire, & Biehl, 1998).

Divergent Synthesis with Ynones

2-Bromophenylacetonitriles (structurally related to 2-Bromobenzoylacetonitrile) have been used in base-controlled divergent annulation reactions with ynones. This process resulted in the creation of 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines, demonstrating the compound's utility in organic synthesis (Chen et al., 2019).

Safety And Hazards

According to the Material Safety Data Sheet, “2-Bromobenzoylacetonitrile” is harmful if swallowed, inhaled, or absorbed through the skin. It is destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. In case of contact, it’s recommended to wash the skin with soap and copious amounts of water, and to flush the eyes by separating the eyelids with fingers .

properties

IUPAC Name

3-(2-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETIGQNBJUHYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443760
Record name 2-Bromobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzoylacetonitrile

CAS RN

53882-80-7
Record name 2-Bromobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromophenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% dispersion, 1.14 g, 28.4 mmol) in dry THF (50 mL) under N2 was added CH3CN followed by 2-bromo-benzoic acid methyl ester (2 mL, 14.2 mmol). The reaction mixture was refluxed for 1.5 hour, then cooled to 0° C., quenched with water (1 mL), and concentrated in vacuo. The residue was diluted with water and the aqueous layer was extracted with hexane (2×), then acidified to pH 3-4 with 1N aqueous HCl. The milky aqueous layer was extracted with CHCl3 (3×), the combined organic layers were dried over sodium sulfate, filtered, and concentrated. Purification on silica gel with 0-35% EtOAc in hexane as eluent provided 1.89 g (59 % yield) of 3-(2-bromo-phenyl)-3-oxo-propionitrile as a yellow oil. 1H-NMR (d6-DMSO) δ: 11.8 (broad m, 1H, tautomers), 7.73 (broad s, 1H), 7.42 (m, 3H), 4.99 (s, 0.3H, tautomer), 4.64 (s, 0.6H, tautomer); HPLC/MS m/z: 223.9, 225.9 [MH]+.
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.2 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzoylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromobenzoylacetonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromobenzoylacetonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromobenzoylacetonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromobenzoylacetonitrile
Reactant of Route 6
2-Bromobenzoylacetonitrile

Citations

For This Compound
2
Citations
NE Kayaleh, RC Gupta, F Johnson - The Journal of Organic …, 2000 - ACS Publications
… To generate the desired dianion in a controlled way, 2-bromobenzoylacetonitrile was treated with an excess of t-BuLi. It was expected that under these conditions of metal−halogen …
Number of citations: 26 pubs.acs.org
BS Gore, CC Lee, J Lee… - Advanced Synthesis & …, 2019 - Wiley Online Library
A copper‐catalyzed three‐component synthetic method has been developed for the synthesis of substituted 4‐quinolone derivatives from substituted 3‐(2‐halophenyl)‐3‐oxopropane, …
Number of citations: 23 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.